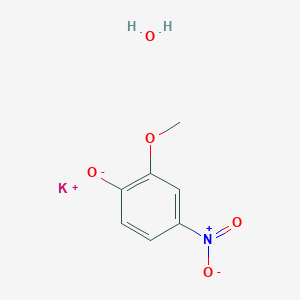

4-Nitroguaiacol potassium salt hydrate

描述

Contextual Significance within Nitrophenol Chemistry

Nitrophenols are a class of organic compounds derived from phenol (B47542) by the substitution of one or more hydrogen atoms with nitro (-NO₂) groups. The electronic properties of the nitro group, a strong electron-withdrawing group, significantly influence the chemical reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.

4-Nitroguaiacol is a specific type of nitrophenol, structurally it is 2-methoxy-4-nitrophenol. nist.gov Its parent molecule, guaiacol (B22219), is a naturally occurring organic compound with a methoxy (B1213986) group ortho to the hydroxyl group on a benzene (B151609) ring. The introduction of a nitro group at the para position (position 4) relative to the hydroxyl group creates 4-Nitroguaiacol. nist.gov

The formation of the potassium salt hydrate (B1144303) involves two key transformations. Firstly, the acidic phenolic proton is replaced by a potassium ion. This salt formation typically enhances the compound's solubility in aqueous solutions compared to its non-ionic parent, 4-nitroguaiacol. Secondly, the term "hydrate" signifies that water molecules are incorporated into the solid crystal structure of the salt. nih.gov The level of hydration can vary, which is often denoted by "xH₂O" in the molecular formula. chemimpex.com This hydration can play a critical role in the compound's crystal packing, stability, and dissolution behavior. nih.gov The study of such hydrates is crucial for understanding their physicochemical properties.

Table 1: Chemical Identity of 4-Nitroguaiacol and its Potassium Salt Hydrate This table is interactive. Click on the headers to sort.

| Property | Value | Source(s) |

|---|---|---|

| Compound Name | 4-Nitroguaiacol potassium salt hydrate | chemimpex.comchemnet.com |

| Synonyms | 2-Methoxy-4-nitrophenol potassium salt, potassium 2-methoxy-4-nitrophenolate hydrate | chemimpex.comchemnet.com |

| CAS Number | 304675-72-7 | chemimpex.comchemnet.com |

| Molecular Formula | C₇H₆KNO₄·xH₂O | chemimpex.com |

| Appearance | Orange or red powder or crystals | chemimpex.com |

| Melting Point | >300 °C | chemimpex.comchem960.com |

| Parent Compound | 4-Nitroguaiacol | nist.gov |

| Parent Compound Formula | C₇H₇NO₄ | nist.gov |

| Parent Compound CAS | 3251-56-7 | nist.gov |

Overview of Current Research Trajectories Pertaining to 4-Nitroguaiacol Potassium Salt Hydrate

Current research on 4-Nitroguaiacol potassium salt hydrate explores its utility across several scientific disciplines, leveraging its reactive nitro group and its role as a chemical building block.

Detailed research findings indicate its application in the following areas:

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. chemimpex.com It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs. chemimpex.com Its structure is a valuable precursor for creating molecules with specific biological activities.

Biochemical Assays: In biochemistry, it is employed as a substrate for enzyme assays. chemimpex.com A notable application is in the study of peroxidase activity, which is a critical area for understanding various biological processes. chemimpex.com

Analytical Chemistry: The compound is utilized in spectrophotometric methods for the detection and quantification of other nitro compounds. chemimpex.com This application is relevant for environmental monitoring and industrial quality control. chemimpex.com

Agricultural Chemistry: There is recognized potential for its use as a precursor in the development of novel agrochemicals. chemimpex.com Its ability to act as a nitro group donor opens avenues for creating compounds with enhanced biological activity for agricultural applications. chemimpex.com

Material Science: Research extends into material science, where 4-Nitroguaiacol potassium salt hydrate is explored for the development of new materials. chemimpex.com Specifically, it is investigated for its potential to be incorporated into coatings and polymers to enhance durability and performance due to its chemical properties. chemimpex.com

Table 2: Summary of Research Applications This table is interactive. Click on the headers to sort.

| Research Area | Specific Application | Key Role of Compound | Source(s) |

|---|---|---|---|

| Pharmaceuticals | Synthesis of anti-inflammatory and analgesic drugs | Intermediate / Precursor | chemimpex.com |

| Biochemistry | Substrate in enzyme assays | Study of peroxidase activity | chemimpex.com |

| Analytical Chemistry | Spectrophotometric detection of nitro compounds | Analytical Reagent | chemimpex.com |

| Agriculture | Development of new agrochemicals | Precursor | chemimpex.com |

| Material Science | Formulation of durable coatings and polymers | Additive / Component | chemimpex.com |

属性

CAS 编号 |

304675-72-7 |

|---|---|

分子式 |

C7H9KNO5 |

分子量 |

226.25 g/mol |

IUPAC 名称 |

potassium;2-methoxy-4-nitrophenolate;hydrate |

InChI |

InChI=1S/C7H7NO4.K.H2O/c1-12-7-4-5(8(10)11)2-3-6(7)9;;/h2-4,9H,1H3;;1H2 |

InChI 键 |

WPYZWASKUXZAPI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[O-].O.[K+] |

规范 SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])O.O.[K] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 4-Nitroguaiacol Potassium Salt Hydrate (B1144303)

The synthesis of 4-Nitroguaiacol potassium salt hydrate is primarily achieved through a two-step process: the electrophilic nitration of guaiacol (B22219) (2-methoxyphenol) and the subsequent neutralization with a potassium base. The initial nitration step introduces a nitro group onto the aromatic ring, followed by salt formation to yield the final product. The formation of the ether linkage in the guaiacol precursor is a critical aspect, and several classical methods are applicable.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org Developed by Alexander Williamson in 1850, this reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this concerted mechanism, a nucleophile launches a backside attack on an electrophilic carbon, displacing a leaving group. wikipedia.org

This method is fundamental to forming the methoxy (B1213986) group of the guaiacol precursor. The synthesis would involve deprotonating a catechol (1,2-dihydroxybenzene) with a strong base to form a phenoxide, which then acts as the nucleophile. This phenoxide attacks an alkyl halide, such as methyl iodide, to form the ether linkage.

General Reaction: RO⁻ (alkoxide) + R'—X (alkyl halide) → R—O—R' (ether) + X⁻ (halide) wikipedia.org

For the synthesis of the guaiacol precursor, one of the hydroxyl groups of catechol is selectively alkylated. The reaction is highly versatile but works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competing pathway. masterorganicchemistry.com

Mitsunobu Reaction Protocols

The Mitsunobu reaction provides an alternative and powerful method for forming esters, phenyl ethers, and other functional groups by converting an alcohol. organic-chemistry.orgnih.gov Discovered by Oyo Mitsunobu, the reaction couples an alcohol and an acidic nucleophile (with a pKa typically less than 13) in the presence of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org

The mechanism is complex, involving the initial formation of a phosphonium (B103445) intermediate from the combination of the phosphine and the azodicarboxylate. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. Subsequent nucleophilic attack by the acidic pronucleophile, such as a phenol (B47542), proceeds with a clean inversion of stereochemistry if the alcohol is chiral, making it a valuable tool in natural product synthesis. organic-chemistry.orgnih.gov

While not the standard route for the bulk production of simple precursors like guaiacol, the Mitsunobu reaction offers a mild and highly controlled method for forming C-O bonds, applicable in more complex syntheses where controlling stereochemistry is crucial. nih.gov

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Nucleophile | Alkoxide/Phenoxide | Acidic alcohol or phenol (pKa < 13) |

| Electrophile | Alkyl Halide/Sulfonate | Alcohol (activated in situ) |

| Reagents | Base (e.g., NaOH, NaH) | Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD) wikipedia.org |

| Mechanism | SN2 | Complex, involves phosphonium intermediates organic-chemistry.org |

| Stereochemistry | Inversion at the electrophile | Inversion at the alcohol center nih.gov |

| Primary Use | General ether synthesis | Mild conversion of alcohols, stereochemical inversion nih.gov |

Alkylation Reactions

O-alkylation of phenols is the broader category of reactions that includes the Williamson ether synthesis. This process is crucial for introducing alkyl groups to a hydroxyl function, thereby forming an ether. The reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent. francis-press.com

Factors influencing the reaction's success include the nature of the alkylating agent, the choice of solvent and catalyst, and the strength of the base. francis-press.com While primary alkyl halides are effective, other alkylating agents can also be employed. The reaction is a foundational step in the synthesis of many pharmaceutical intermediates and other fine chemicals. francis-press.com Research into the alkylation of guaiacol itself often focuses on adding further alkyl groups to the aromatic ring using alcohols as alkylating agents over solid acid catalysts, which is a key step in upgrading lignin-derived oils. aalto.firesearchgate.net

Other Base-Promoted Phenol Alkylation Methods

To optimize phenol alkylation, various techniques have been developed. One significant improvement is the use of a phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide. utahtech.edu In a typical Williamson synthesis involving a water-insoluble phenol and an aqueous solution of a base (like sodium hydroxide), the phenoxide is formed at the interface of the two phases. A PTC can then shuttle the phenoxide ion from the aqueous phase into the organic phase containing the alkyl halide, dramatically increasing the reaction rate. utahtech.edu This method avoids the need for anhydrous solvents and potent, hazardous bases, making the process more efficient and safer for industrial applications.

Synthesis of Chemically Modified 4-Nitroguaiacol Derivatives

The structure of 4-Nitroguaiacol, with its reactive phenolic hydroxyl group, makes it a valuable starting material for the synthesis of more complex molecules, particularly various ether derivatives.

Ether Derivatives

The phenolic -OH group on the 4-Nitroguaiacol molecule can be readily alkylated to produce a diverse range of diaryl or alkyl-aryl ethers. The classical Williamson ether synthesis is the most direct method for this transformation. In this approach, 4-Nitroguaiacol is first treated with a base (e.g., sodium hydroxide) to deprotonate the phenol, forming the corresponding potassium or sodium 2-methoxy-4-nitrophenoxide. This nucleophilic species is then reacted with a suitable alkyl or aryl halide to furnish the desired ether derivative.

Alternatively, the Mitsunobu reaction can be employed. organic-chemistry.org In this scenario, 4-Nitroguaiacol acts as the acidic nucleophile that attacks an alcohol activated by the Mitsunobu reagents (e.g., PPh₃ and DEAD). nih.gov This allows for the formation of an ether bond under very mild conditions and is particularly useful when coupling 4-Nitroguaiacol with sensitive or sterically hindered alcohols.

The synthesis of various nitrophenyl ethers serves as a proxy for the derivatization potential of 4-Nitroguaiacol. For instance, the synthesis of 4,4'-dinitrodiphenyl ether can be achieved by reacting p-nitrochlorobenzene with a base and a catalyst. google.com These synthetic strategies highlight the utility of 4-Nitroguaiacol as a building block for creating a library of ether-containing compounds for further research and development.

| Starting Material | Reagent(s) | Synthesis Method | Resulting Derivative Class |

| 4-Nitroguaiacol | Alkyl Halide (R-X), Base | Williamson Ether Synthesis | Alkyl Aryl Ether |

| 4-Nitroguaiacol | Alcohol (R-OH), PPh₃, DEAD | Mitsunobu Reaction | Alkyl Aryl Ether |

| p-Nitrochlorobenzene | NaOH, CuI Catalyst | Ullmann-type Condensation | Diaryl Ether |

Acyclic and Cyclic Aminoalkyloxy Derivatives

The synthesis of aminoalkyloxy derivatives of 4-nitroguaiacol is predominantly achieved via the Williamson ether synthesis. youtube.commasterorganicchemistry.com This classical method involves the reaction of the potassium salt of 4-nitroguaiacol (acting as a nucleophile) with a suitable alkyl halide containing an amino group. youtube.comkhanacademy.org The reaction proceeds through an S_N2 mechanism, where the phenoxide ion displaces the halide from the alkyl chain. masterorganicchemistry.comyoutube.com

The general procedure involves dissolving the 4-nitroguaiacol potassium salt in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. An alkyl halide, such as an N,N-dialkyl-aminoethyl or amino-propyl chloride, is then added to the solution. The reaction mixture is typically heated to facilitate the substitution.

A notable example is the synthesis of nitroguaiacol ether derivatives of streptomycin (B1217042), a complex aminoglycoside antibiotic. nih.gov In this process, the hydroxyl groups of streptomycin are modified to include nitroguaiacol ether linkages, demonstrating the versatility of this synthetic approach on large, multifunctional molecules. nih.gov The presence of the nitroguaiacol moiety in these derivatives renders them photoreactive. nih.gov

| Reactant 1 | Reactant 2 (Acyclic/Cyclic Halide) | Base/Solvent System | Typical Conditions | Product Type |

| 4-Nitroguaiacol Potassium Salt | N-(2-chloroethyl)diethylamine | K₂CO₃ / Acetonitrile | Reflux, 6-8 h | Acyclic Aminoalkyloxy Ether |

| 4-Nitroguaiacol Potassium Salt | 1-(2-chloroethyl)pyrrolidine | NaH / THF | 0°C to RT, 4-6 h | Cyclic Aminoalkyloxy Ether |

| 4-Nitroguaiacol Potassium Salt | 3-chloropropylamine hydrochloride | Et₃N / DMF | 60-80°C, 12 h | Acyclic Aminoalkyloxy Ether |

This table presents illustrative examples of typical reaction conditions for the synthesis of aminoalkyloxy derivatives based on standard Williamson ether synthesis protocols.

Heterocyclic Derivatives (e.g., Piperidinyl, Morpholine (B109124), Piperazine)

The introduction of heterocyclic moieties like piperidine, morpholine, and piperazine (B1678402) onto the 4-nitroguaiacol scaffold can be accomplished through several synthetic routes. A primary method is Nucleophilic Aromatic Substitution (S_NAr). In this reaction, the electron-withdrawing nitro group activates the aromatic ring, particularly at the position para to it, facilitating the displacement of a suitable leaving group (like a halogen) by a nitrogen nucleophile from the heterocycle.

For instance, the synthesis of 4-(4-nitrophenyl)morpholine (B78992) involves the reaction of 1-fluoro-4-nitrobenzene (B44160) with morpholine. nih.gov This serves as a model reaction for attaching morpholine to a nitro-activated phenyl ring. Similarly, various 4-nitrophenylpiperazine derivatives have been synthesized by reacting substituted piperazines with a nitrophenyl precursor. researchgate.netnih.gov

The general procedure involves heating the nitro-aromatic substrate with the desired heterocycle (piperidine, morpholine, or piperazine) in a polar aprotic solvent like DMSO or DMF. Often, a base such as potassium carbonate is added to neutralize the generated acid and drive the reaction to completion.

| Heterocycle | Aryl Substrate | Solvent/Base | Typical Conditions | Product Class |

| Morpholine | 1-Chloro-2-methoxy-4-nitrobenzene | DMSO / K₂CO₃ | 120°C, 24 h | 4-(2-Methoxy-4-nitrophenyl)morpholine |

| Piperazine | 1-Chloro-2-methoxy-4-nitrobenzene | DMF / Et₃N | 110°C, 48 h | 1-(2-Methoxy-4-nitrophenyl)piperazine researchgate.net |

| Piperidine | 1-Chloro-2-methoxy-4-nitrobenzene | NMP / Na₂CO₃ | 150°C, 12 h | 1-(2-Methoxy-4-nitrophenyl)piperidine |

This table illustrates synthetic strategies for N-aryl heterocycle formation based on established protocols for nucleophilic aromatic substitution.

Advanced Purification and Isolation Techniques in Derivative Synthesis

Following the synthesis of 4-nitroguaiacol derivatives, a multi-step purification process is essential to isolate the target compound with high purity. The specific techniques employed depend on the physical and chemical properties of the derivative, such as its polarity, solubility, and crystallinity.

The initial work-up of the reaction mixture typically involves filtration to remove any inorganic salts (like potassium halides formed during Williamson ether synthesis). organic-synthesis.com This is followed by a liquid-liquid extraction procedure. The crude product is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed successively with water and a brine solution to remove water-soluble impurities and residual solvent from the aqueous phase. researchgate.netorganic-synthesis.com The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. researchgate.netorganic-synthesis.com

For further purification, two primary advanced techniques are widely used:

Column Chromatography : This is the most common method for purifying these derivatives. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a mixture of non-polar and polar solvents like hexane/ethyl acetate) is optimized to achieve effective separation of the desired product from unreacted starting materials and by-products. researchgate.netorganic-synthesis.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Recrystallization : This technique is used to obtain highly pure crystalline products. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. masterorganicchemistry.com The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. researchgate.net For chiral derivatives, specialized methods like stereoselective or preferential crystallization may be employed to resolve enantiomers. researchgate.net

| Purification Step | Technique | Purpose | Reagents/Materials | Reference |

| Initial Work-up | Filtration | Removal of inorganic salts | Filter paper, Buchner funnel | organic-synthesis.com |

| Liquid-Liquid Extraction | Removal of water-soluble impurities | Ethyl acetate, Water, Brine | researchgate.net | |

| Drying | Removal of residual water | Anhydrous Na₂SO₄ or MgSO₄ | organic-synthesis.com | |

| Primary Purification | Column Chromatography | Separation based on polarity | Silica Gel, Hexane/Ethyl Acetate | researchgate.netorganic-synthesis.com |

| Final Purification | Recrystallization | High-purity crystalline product | Ethanol, Methanol (B129727), or other suitable solvents | masterorganicchemistry.comresearchgate.net |

This table outlines a standard workflow for the purification and isolation of synthesized 4-nitroguaiacol derivatives.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique "fingerprint" of the molecule can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 4-Nitroguaiacol potassium salt hydrate (B1144303) reveals characteristic absorption bands that confirm the presence of its key functional groups. The most distinctive peaks are those associated with the nitro group (NO₂), the aromatic ring, the methoxy (B1213986) group (O-CH₃), and the phenolate (B1203915) oxygen. The presence of water of hydration also gives rise to specific vibrational bands.

Key vibrational modes for 4-Nitroguaiacol potassium salt hydrate include the asymmetric and symmetric stretching of the nitro group, which are typically observed in the regions of 1520-1500 cm⁻¹ and around 1340 cm⁻¹, respectively. The C-O stretching of the methoxy group and the phenolic C-O bond also produce characteristic signals. Aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene (B151609) ring. The broad absorption band often observed in the higher frequency region (around 3400 cm⁻¹) can be attributed to the O-H stretching of the water molecules in the hydrate.

Table 1: Characteristic FT-IR Absorption Bands for 4-Nitroguaiacol Potassium Salt Hydrate

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 (broad) | O-H stretch (water of hydration) |

| 1520-1500 | Asymmetric NO₂ stretch |

| ~1340 | Symmetric NO₂ stretch |

| Not Available | Aromatic C=C stretch |

| Not Available | Methoxy C-O stretch |

| Not Available | Phenolic C-O stretch |

| Not Available | Aromatic C-H stretch |

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped out.

For 4-Nitroguaiacol potassium salt hydrate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons, due to their different positions relative to the electron-withdrawing nitro group and the electron-donating methoxy and phenolate groups, will appear at different chemical shifts, typically in the range of 7.0-8.0 ppm. The methoxy group protons will appear as a sharp singlet, typically between 3.8 and 4.0 ppm.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons bearing the nitro and phenolate groups. The carbon attached to the nitro group is expected to be significantly deshielded, appearing at a higher chemical shift (in the range of 140-150 ppm).

Table 2: Predicted ¹H and ¹³C NMR Data for 4-Nitroguaiacol Potassium Salt Hydrate

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 | Aromatic-C | Not Available |

| Methoxy-H | 3.8 - 4.0 | Methoxy-C | Not Available |

| C-NO₂ | 140 - 150 | ||

| C-O⁻K⁺ | Not Available | ||

| Specific chemical shifts and coupling constants are not readily available in public literature. |

Mass Spectrometric Approaches for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for molecular weight determination, elemental composition analysis, and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing non-volatile and thermally labile compounds like 4-Nitroguaiacol potassium salt hydrate. In a typical LC-MS analysis, the compound is first separated from a mixture on an HPLC column and then ionized before entering the mass spectrometer. The resulting mass spectrum can confirm the molecular weight of the compound. For 4-Nitroguaiacol potassium salt hydrate, a molecular ion peak corresponding to the potassium salt or the protonated molecule of 4-nitroguaiacol would be expected. One source mentions a molecular ion at an m/z of 226 for the hydrate.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Analysis

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a specialized technique used to measure the isotopic composition of individual compounds in a mixture. While GC is generally more suitable for volatile compounds, derivatization of 4-Nitroguaiacol could potentially allow for its analysis by GC-IRMS. This technique can provide valuable information about the origin and formation pathways of the compound by determining the ratios of stable isotopes, such as ¹³C/¹²C (δ¹³C) and ¹⁵N/¹⁴N (δ¹⁵N). Such isotopic signatures can be used in environmental and forensic studies to trace the source of nitroaromatic compounds.

High-Resolution Mass Spectrometry in Complex Mixtures

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars). In complex mixtures, HRMS can selectively identify 4-Nitroguaiacol potassium salt hydrate based on its precise mass, even in the presence of interfering compounds. This capability is crucial for metabolomics, environmental analysis, and quality control applications where the sample matrix can be highly complex.

Table 3: Summary of Mass Spectrometric Data for 4-Nitroguaiacol Potassium Salt Hydrate

| Analytical Technique | Information Provided | Observed/Expected m/z |

| LC-MS | Molecular Weight Confirmation | 226 (for hydrate) |

| GC-IRMS | Isotopic Composition (δ¹³C, δ¹⁵N) | Data not available |

| HRMS | Elemental Composition (Accurate Mass) | Data not available |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies of 4-Nitroguaiacol Potassium Salt Hydrate

The compound crystallizes as a hydrate, meaning water molecules are integral components of the crystal lattice. researchgate.net The presence of these water molecules has a significant impact on the compound's stability and solubility characteristics. researchgate.net Spectroscopic analysis has identified at least one specific hydrate form, designated as 4NG-H₂O-A. researchgate.net

The fundamental unit of the crystal structure consists of the 4-nitroguaiacolate anion, a potassium cation (K+), and one or more water molecules (xH₂O). researchgate.net The potassium ion serves as a counterion to the negatively charged phenolate group of the 4-nitroguaiacol moiety. researchgate.net This ionic interaction is a primary force in the formation of the salt.

Crystallographic analysis indicates that the compound crystallizes in specific space groups that allow for the ordered arrangement of the organic anions and the hydrated potassium cations. researchgate.net The precise space group and unit cell dimensions, however, would be determined from the diffraction data of a single crystal.

Hypothetical Crystallographic Data Table

Since a specific published crystallographic information file (CIF) is not available, the following table outlines the parameters that would be determined in a single-crystal X-ray diffraction experiment.

| Parameter | Description | Expected Information for 4-Nitroguaiacol Potassium Salt Hydrate |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | To be determined by analysis of the diffraction pattern. |

| Space Group | The specific symmetry group of the crystal. | To be determined. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Specific Ångström (Å) and degree (°) values. |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). | Calculated from the unit cell dimensions. |

| Z | The number of formula units per unit cell. | An integer value. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | In g/cm³. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low percentage value indicates a good fit. |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of 4-nitroguaiacol potassium salt hydrate is a complex interplay of ionic forces, hydrogen bonding, and other intermolecular interactions, which collectively determine the stability and physical properties of the solid.

The primary interaction is the ionic bond between the potassium cation (K+) and the phenolate oxygen of the 4-nitroguaiacolate anion. Beyond this, the structure is stabilized by an extensive network of hydrogen bonds. The water molecules are key participants in this network, acting as both hydrogen bond donors and acceptors. researchgate.net They form hydrogen bonds with the oxygen atoms of the nitro group and the phenolate oxygen of the 4-nitroguaiacol anion. researchgate.net

Table of Intermolecular Interactions in 4-Nitroguaiacol Potassium Salt Hydrate

| Interaction Type | Participating Groups | Significance |

| Ionic Bonding | Potassium Cation (K+), Phenolate Oxygen (O-) | Primary force holding the salt together. |

| Hydrogen Bonding | Water molecules, Phenolate Oxygen, Nitro Group Oxygens | Creates a robust, three-dimensional network that stabilizes the crystal lattice. researchgate.net |

| Ion-Dipole | Potassium Cation (K+), Water Molecules | Formation of hydration shells around the potassium ions, contributing to crystal stability. researchgate.net |

| Dipole-Dipole | Nitro Group (-NO₂) | Contributes to the overall cohesive energy of the crystal. |

| van der Waals Forces | Aromatic Rings of the Guaiacol (B22219) Moiety | Weak, non-specific interactions that contribute to the overall packing efficiency. |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Photochemical Transformations and Degradation Kinetics

The photochemical behavior of 4-nitroguaiacol (4NG) and its analogues, such as other nitrophenols, is of significant interest due to their presence as atmospheric pollutants. Their degradation is primarily driven by the absorption of sunlight, initiating a series of complex reactions.

Direct photolysis is a primary degradation route for 4-nitroguaiacol and related nitrophenols in aqueous environments and the atmosphere. nih.gov The process begins with the absorption of light, leading to an excited state. For nitrophenols, it is suggested that the reaction proceeds from an excited triplet state. researchgate.net A key proposed mechanism involves a nitro-nitrite intramolecular rearrangement, which can lead to the cleavage of the O-NO bond. nih.govresearchgate.net This results in the formation of a phenoxy radical and nitric oxide (NO). researchgate.net

The kinetics of this degradation can vary. For instance, studies on aqueous-phase photolysis of 4-nitroguaiacol (4NG) and its isomer 5-nitroguaiacol (5NG) under artificial sunlight found that the photolysis of 5NG was slower than that of 4NG. researchgate.netnih.gov At low concentrations (<0.45 mM), the photolysis was observed to follow first-order kinetics. researchgate.netnih.gov The atmospheric lifetimes were estimated to be in the order of days, suggesting the potential for long-range transport. researchgate.netnih.gov In contrast, other studies on nitrophenols have reported zero-order kinetics for their degradation. nih.gov The photolysis of nitrophenols can also be a significant source of nitrous acid (HONO) in the atmosphere. unito.itrsc.org Specifically, para-nitrophenols like 4-nitrophenol (B140041) are noted for their efficient photoproduction of nitrite (B80452)/HONO, potentially because the less sterically hindered nitro group is more easily released. unito.it

| Compound | Kinetic Order (at <0.45 mM) | Atmospheric Lifetime (Illumination Hours) | Reference |

|---|---|---|---|

| 4-Nitroguaiacol (4NG) | First-order | 125 h | researchgate.netnih.gov |

| 5-Nitroguaiacol (5NG) | First-order | 167 h | researchgate.netnih.gov |

The photolysis of 4-nitroguaiacol results in a variety of transformation products. Analysis of aqueous solutions of 4NG after photolysis has identified several key transformation pathways, including denitration, carbon loss, hydroxylation, nitration, and carbon gain. researchgate.netnih.gov One of the identified photoproducts is dinitroguaiacol, which indicates that nitration reactions can occur during photolysis. researchgate.netnih.gov

The general photolysis of nitrophenols yields a range of aromatic intermediates. Studies on nitrobenzene (B124822) and nitrophenols have identified products such as nitrohydroquinone, nitrosobenzene, nitrocatechol, catechol, and phenol (B47542). nih.gov The detection of nitrite and nitrate (B79036) ions confirms the breakdown of the nitro group. nih.gov The formation of these products is consistent with mechanisms involving the initial formation of a phenoxy radical, which can then undergo further reactions with other species in the medium. researchgate.net For 4-nitrophenol, the reaction with hydroxyl radicals (OH), a key atmospheric oxidant, has been shown to produce phenolic products like 4-nitrocatechol (B145892). researchgate.netcopernicus.org

| Transformation Pathway | Observed Products/Characteristics | Reference |

|---|---|---|

| Nitration | Dinitroguaiacol | researchgate.netnih.gov |

| Denitration | Formation of non-nitrated derivatives (Guaiacol was inferred but not directly detected) | researchgate.netnih.gov |

| Hydroxylation | Formation of hydroxylated derivatives (e.g., 4-Nitrocatechol from 4-Nitrophenol) | researchgate.netresearchgate.net |

| Carbon Loss/Gain | Tentative structures proposed based on mass spectrometry fragmentation patterns | researchgate.netnih.gov |

Photosensitizers can significantly influence the degradation pathways of nitroaromatic compounds. While direct photolysis is a key process, indirect photolysis mediated by photosensitized species can also occur. One important non-radical species is singlet oxygen (¹O₂), which has been identified as a dominant factor in driving the visible light photolysis of 4-nitrophenol on the surface of atmospheric particulates. pnas.org This process was observed on common atmospheric particles like aluminum dust and iron(III) oxide. pnas.org The ¹O₂-induced mechanism involves the breakage of both the C-N and O-H bonds, leading to the formation of p-benzoquinone and HONO. pnas.org

Hydroxyl radicals (•OH) also play a crucial role in the degradation of nitrophenols. researchgate.net The reaction with •OH is often considered a major removal mechanism for nitrophenols in the atmospheric aqueous phase. copernicus.orgresearchgate.net In some cases, radical chemistry is the dominant sink for compounds like 4-nitrophenol compared to direct photolysis. researchgate.net The presence of OH radical scavengers, such as isoprene, has been used in experiments to suppress interference from OH radical reactions and isolate direct photolysis effects. mdpi.com

Redox Chemistry and Catalytic Conversions

The redox chemistry of 4-nitroguaiacol is dominated by the reduction of its nitro group to an amine group, a transformation of significant synthetic utility. This conversion is typically achieved using various catalytic systems.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com A key challenge is achieving chemoselectivity, where the nitro group is reduced without affecting other reducible functional groups that may be present in the molecule. researchgate.net

Numerous methods have been developed for this purpose. Catalytic hydrogenation is a common approach, often providing high selectivity. commonorganicchemistry.com Other systems, such as using iron (Fe) in the presence of an acid like acetic acid or with calcium chloride, can selectively reduce nitroarenes in the presence of sensitive groups like halides, carbonyls, esters, and nitriles. researchgate.netorganic-chemistry.org Similarly, tin(II) chloride (SnCl₂) is known for its mild and selective reduction of nitro groups. masterorganicchemistry.comcommonorganicchemistry.com The resulting product from the reduction of 4-nitroguaiacol is 4-aminoguaiacol (2-methoxy-4-aminophenol).

Both heterogeneous and homogeneous catalysts are effectively employed for the reduction of nitroaromatic compounds.

Heterogeneous Catalytic Systems: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This allows for easy separation and recycling of the catalyst. researchgate.net A wide array of metal-based heterogeneous catalysts have been reported for nitro group reduction. researchgate.net

Noble Metals: Palladium (Pd), platinum (Pt), gold (Au), and rhodium (Rh) are highly effective. researchgate.netresearchgate.net Palladium on carbon (Pd/C) is a very common and efficient catalyst for this transformation. commonorganicchemistry.comorganic-chemistry.org Raney nickel is another effective catalyst, particularly useful when avoiding the dehalogenation of aryl halides. masterorganicchemistry.comcommonorganicchemistry.com

Other Transition Metals: Nanoparticles of copper (Cu), iron (Fe), and nickel (Ni) are also widely used. researchgate.netresearchgate.net Iron-based catalysts are particularly attractive due to being abundant, inexpensive, and non-toxic. researchgate.net Systems like Fe/CaCl₂ have demonstrated high efficiency. organic-chemistry.org Copper-based catalysts, such as copper ferrite (B1171679) (CuFe₅O₈), have also been shown to be effective and reusable for the reduction of 4-nitrophenol. mdpi.com

Bimetallic and Supported Catalysts: Many modern catalysts involve bimetallic nanoparticles or metals supported on materials like titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), or layered double hydroxides (LDHs). researchgate.netacs.orgnih.govresearchgate.net For example, V₂O₅/TiO₂ has been used as a recyclable heterogeneous catalyst for the hydrogenation of nitro compounds under visible light. organic-chemistry.orgacs.org

| Catalyst System | Key Features | Reference |

|---|---|---|

| Pd/C | Widely used, highly efficient for hydrogenation. | commonorganicchemistry.comorganic-chemistry.org |

| Raney Ni | Effective, avoids dehalogenation of aryl halides. | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe/CaCl₂ | Inexpensive, chemoselective transfer hydrogenation. | organic-chemistry.org |

| V₂O₅/TiO₂ | Heterogeneous, recyclable, visible-light mediated. | organic-chemistry.orgacs.org |

| CuFe₅O₈ | Efficient, robust, and recyclable. | mdpi.com |

| Pt@Co-Al LDH | Highly dispersed Pt nanoparticles on a support, superior activity. | researchgate.net |

Homogeneous Catalytic Systems: In these systems, the catalyst is in the same phase as the reactants, usually dissolved in the solvent. While catalyst recovery can be more complex, they often offer high activity and selectivity.

Ruthenium Catalysts: Ruthenium carbonyls, or compounds that form them in situ like tris(acetylacetonato) ruthenium, can catalyze the reduction of nitro compounds using a mixture of carbon monoxide and hydrogen. google.com

Rhodium Catalysts: Rhodium complexes are known to act as homogeneous catalysts for the reduction of nitro groups via transfer hydrogenation. masterorganicchemistry.comacs.org

Iron and Cobalt Complexes: Various iron and cobalt complexes have also been investigated for the homogeneous catalytic reduction of nitroarenes. researchgate.netacs.org

Nucleophilic Aromatic Substitution Reactions Involving 4-Nitroguaiacol

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl compounds, particularly those bearing strong electron-withdrawing groups. In the case of 4-nitroguaiacol, the aromatic ring is activated towards nucleophilic attack due to the presence of the nitro (NO₂) group. This activation is a cornerstone of its chemical reactivity.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. nih.govyoutube.com A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comchemistrysteps.com The aromaticity of the ring is temporarily lost in this step. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. chemistrysteps.com The nitro group is one of the most effective activating groups. Its presence significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The activating group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comchemistrysteps.com

In 4-nitroguaiacol, the key functional groups influencing its reactivity are the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and the nitro (-NO₂) group. In its potassium salt form, the phenoxide ion (O⁻) is present, which is a strong electron-donating group. However, the nitro group, being a powerful electron-withdrawing group, is positioned para to the methoxy group and meta to the hydroxyl group. This electronic arrangement dictates the potential sites for nucleophilic attack. While SNAr reactions typically involve the substitution of a good leaving group like a halide, reactions can also occur where a group like a methoxy group is displaced, especially under forcing conditions.

The general mechanism for an SNAr reaction on a nitro-activated aromatic ring can be summarized as follows:

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. The negative charge is delocalized onto the nitro group. youtube.com

Elimination of Leaving Group: The complex collapses, expelling the leaving group and restoring the aromatic ring.

Research into the nitration of guaiacol (B22219) in simulated atmospheric aerosols has shown the formation of various nitroguaiacol isomers, highlighting the reactivity of the guaiacol structure. acs.org While this study focuses on formation rather than substitution, it underscores the electronic properties of the ring. Theoretical studies on similar halonitrobenzenes confirm that the addition of a nucleophile to the electron-deficient ring is typically the rate-limiting step in SNAr reactions. nih.gov

| Structural Feature | Effect on Reactivity | Mechanism |

|---|---|---|

| Nitro (-NO₂) Group | Strongly Activating | Stabilizes the negatively charged Meisenheimer intermediate through resonance, making the ring more electrophilic. youtube.comchemistrysteps.com |

| Hydroxyl/Phenoxide (-OH/-O⁻) Group | Deactivating (as -OH) / Activating (as -O⁻) | The phenoxide ion is strongly electron-donating, which would generally deactivate the ring towards nucleophilic attack. However, its influence is less pronounced than the activating effect of the nitro group. |

| Methoxy (-OCH₃) Group | Electron-Donating | Donates electron density to the ring, which can slightly deactivate it towards nucleophilic attack. It could potentially act as a leaving group in some SNAr reactions. |

| Position of Substituents | Directing | The para position of the nitro group relative to the methoxy group is ideal for activating that site for potential substitution. youtube.comchemistrysteps.com |

Hydrolytic Stability and Degradation Pathways

The stability of 4-nitroguaiacol potassium salt hydrate (B1144303) in aqueous environments is influenced by factors such as pH and exposure to light. Its degradation can proceed through several pathways, including hydrolysis and photodegradation.

Hydrolytic Stability

The term "hydrolysis" can refer to the cleavage of chemical bonds by water. In the context of 4-nitroguaiacol, it has been noted that the compound can be metabolized through hydrolysis to yield inorganic nitrites. scbt.com The presence of water molecules within the crystal lattice of the hydrate form can influence the compound's stability and solubility. The potassium salt form enhances solubility in aqueous media, which is a prerequisite for hydrolytic degradation. chemimpex.com

Photodegradation

Studies on the photolysis of 4-nitroguaiacol in aqueous solutions under simulated sunlight have provided specific insights into its degradation kinetics. Research has shown that the photodegradation of 4-nitroguaiacol appears to follow pseudo-zero-order kinetics, where the reaction rate is dependent on the initial reactant concentration and the photon flux. nih.gov

Experiments conducted at an initial pH of approximately 5 demonstrated that 4-nitroguaiacol degrades over time when exposed to light. nih.gov The primary identified product from the photolysis of 4-nitroguaiacol is 4-nitrocatechol (4NC), which is formed through the demethylation of the methoxy group. acs.orgnih.gov This transformation is a key step in its environmental degradation pathway.

Inferred Degradation Pathways

While specific comprehensive degradation pathways for 4-nitroguaiacol are not extensively detailed, pathways can be inferred from studies on the closely related and widely studied compound, 4-nitrophenol (4-NP). The degradation of 4-nitrophenol often initiates with a hydroxylation step. researchgate.net Microbial degradation studies of 4-nitrophenol have identified two main catabolic pathways, one proceeding through 4-nitrocatechol and 1,2,4-benzenetriol (B23740), and another through hydroquinone. nih.gov

Given that 4-nitrocatechol is a known degradation product of 4-nitroguaiacol, it is plausible that its subsequent degradation would follow a similar pathway to that observed for 4-nitrophenol degradation starting from 4-nitrocatechol. This pathway involves the following key intermediates:

Formation of 4-Nitrocatechol: The initial step is the conversion of 4-nitroguaiacol to 4-nitrocatechol. acs.orgnih.gov

Formation of 1,2,4-Benzenetriol: 4-nitrocatechol is then converted to 1,2,4-benzenetriol. This step involves the removal of the nitro group, which is released as nitrite. nih.govethz.ch

Ring Cleavage: The aromatic ring of 1,2,4-benzenetriol is subsequently cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids such as maleylacetate. nih.gov

Further Metabolism: These intermediates are further metabolized into compounds of the central carbon metabolism, such as β-ketoadipate. nih.gov

| Compound | Role in Pathway | Supporting Evidence |

|---|---|---|

| 4-Nitroguaiacol | Parent Compound | Starting material for degradation. nih.gov |

| 4-Nitrocatechol | Primary Intermediate | Identified as a major product of 4-nitroguaiacol photolysis and atmospheric reactions. acs.orgnih.gov It is also an intermediate in 4-nitrophenol degradation. nih.gov |

| 1,2,4-Benzenetriol | Secondary Intermediate | A known intermediate in the degradation pathway of 4-nitrocatechol, formed via denitration. nih.govethz.ch |

| Maleylacetate | Ring Cleavage Product | Formed from the enzymatic cleavage of 1,2,4-benzenetriol. nih.gov |

| β-Ketoadipate | Metabolite | Product of the further metabolism of maleylacetate, entering central metabolic pathways. nih.gov |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations of 4-Nitroguaiacol and Its Derivatives

Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-nitroguaiacol. These computations provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity.

Computational studies have optimized the molecular geometry of 4-nitroguaiacol, confirming a nearly planar conformation for the aromatic ring. The nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups, along with the hydroxyl (-OH) group, significantly influence the electronic landscape of the molecule. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to determine key electronic parameters. researchgate.net The nitro group, being a strong electron-withdrawing group, and the methoxy and hydroxyl groups, being electron-donating, create a polarized molecule. This electronic push-pull effect is critical to its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govuomustansiriyah.edu.iq For nitroaromatic compounds, descriptors such as the energies of these frontier orbitals (EHOMO and ELUMO) are frequently calculated to understand their reactivity, for example, in toxicological pathways or atmospheric degradation. nih.gov

Calculations can also model the effect of solvents on the electronic structure. Using models like the Polarizable Continuum Model (PCM), researchers can simulate how polar solvents like water affect bond lengths, bond angles, and electronic properties, providing a more realistic picture of the compound's behavior in aqueous environments. researchgate.net

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is an indispensable tool for elucidating the complex reaction pathways of molecules like 4-nitroguaiacol. These models can simulate reaction dynamics that are often difficult to observe experimentally.

Photochemical Reaction Pathways Simulation

4-Nitroguaiacol (4NG) is known to undergo photodegradation in the environment, particularly in atmospheric waters. Computational simulations help to map out the plausible reaction pathways under sunlight. Experimental studies on the aqueous photolysis of 4NG have identified several transformation characteristics: denitration, carbon loss, hydroxylation, nitration, and carbon gain. nih.govfrontiersin.org

Upon irradiation with simulated sunlight, 4NG solutions show the formation of various photoproducts. Quantum chemical calculations can help propose the structures of transient intermediates and final products based on their mass-to-charge ratios observed in mass spectrometry. frontiersin.orgresearchgate.net For instance, the photolysis of 4NG leads to the formation of compounds such as 4-nitrocatechol (B145892) and dinitroguaiacol. nih.govfrontiersin.orgresearchgate.net The proposed mechanisms often involve the initial photoactivation of the 4NG molecule, followed by reactions with hydroxyl radicals or direct photolytic cleavage and rearrangement. researchgate.net

The main identified photodegradation pathways for aqueous 4-nitroguaiacol include:

Nitration: Formation of dinitroguaiacol (e.g., 4,6-dinitroguaiacol). nih.govfrontiersin.org

Hydroxylation: Formation of nitrocatechols (e.g., 4-nitrocatechol). frontiersin.org

Denitration: Loss of the nitro group, which could lead to the formation of guaiacol (B22219) or its derivatives, though these are often not detected as stable products. nih.govfrontiersin.org

Carbonyl Formation: Ring-opening reactions can lead to the formation of smaller, oxygenated aliphatic compounds.

The table below summarizes some of the photolysis products of 4-nitroguaiacol identified in experimental studies, for which computational modeling can provide structural confirmation and mechanistic insights. frontiersin.orgresearchgate.netfrontiersin.org

| Product Name | Molecular Formula | Observed m/z | Proposed Formation Pathway |

|---|---|---|---|

| 4-Nitrocatechol | C₆H₅NO₄ | 154 | Demethylation/Hydroxylation |

| Dinitroguaiacol | C₇H₆N₂O₆ | 213 | Nitration |

| Tentative Carboxylic Acid Derivative | C₈H₈O₆ | 212 | Carbon gain and oxidation |

| Tentative Hydroxylated Derivative | C₇H₈O₅ | 184 | Hydroxylation |

This table is based on data from experimental photolysis studies, where computational chemistry aids in the tentative identification of structures.

Isotope Fractionation and Kinetic Isotope Effects Analysis

Compound-Specific Isotope Analysis (CSIA) is a powerful technique for tracking the degradation of contaminants and elucidating reaction mechanisms. dtic.mil The analysis of kinetic isotope effects (KIEs) provides information on which bonds are broken or formed during the rate-determining step of a reaction. copernicus.org A normal KIE (>1) occurs when the lighter isotope reacts faster than the heavier one. copernicus.org

For nitroaromatic compounds, CSIA often focuses on the stable isotopes of nitrogen (¹⁵N/¹⁴N) and carbon (¹³C/¹²C). dtic.mil The reduction of a nitro group, a common degradation pathway, involves the cleavage of N-O bonds, which is associated with a significant nitrogen isotope effect. umn.edu Quantum chemical calculations can compute theoretical KIEs, which can then be compared with experimental values to support or refute a proposed mechanism. umn.edu

While specific CSIA studies on 4-nitroguaiacol are not widely reported, the principles derived from studies on other nitroaromatics are directly applicable. dtic.mil By analyzing the dual isotope trends (e.g., plotting Δδ¹³C versus Δδ¹⁵N), it is possible to distinguish between different degradation pathways (e.g., reduction vs. oxidation) occurring simultaneously in the environment.

Molecular Dynamics Simulations and Intermolecular Interaction Characterization

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For 4-nitroguaiacol potassium salt hydrate (B1144303), MD simulations are particularly useful for characterizing its interaction with water molecules, a process critical to its solubility and stability in aqueous systems.

Computational studies have explored the hydration states of 4-nitroguaiacol, suggesting the existence of stable hydrates. One such hydrate, designated 4NG-H₂O-A, has been experimentally characterized. MD simulations can model the formation of hydration shells around the solute molecule. By analyzing radial distribution functions (RDFs), it is possible to determine the average number of water molecules in the first and subsequent solvation shells and their average distance from specific atoms or functional groups on the 4-nitroguaiacol molecule. mdpi.com

These simulations reveal the nature of intermolecular interactions, primarily hydrogen bonds, between the phenolic hydroxyl group, the nitro group, and the methoxy group of 4-nitroguaiacol and the surrounding water molecules. The potassium ion (K⁺) will also have its own distinct hydration shell. The strength and geometry of these hydrogen bonds are crucial for the stability of the hydrated complex. Ab initio MD (AIMD) simulations, which use quantum mechanics to describe the electronic structure on-the-fly, can provide an even more accurate picture of these interactions and their effect on the vibrational spectra of both the solute and solvent. mdpi.com

Structure-Activity Relationship (SAR) Studies for Chemical Reactivity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its physical, chemical, or biological activity. nih.govtandfonline.com For nitroaromatic compounds, QSAR models are frequently developed to predict properties like toxicity, biodegradability, or chemical reactivity. nih.govresearchgate.net

The reactivity of 4-nitroguaiacol and its derivatives can be predicted using QSAR models based on a set of calculated molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: EHOMO, ELUMO, HOMO-LUMO gap, dipole moment, and Mulliken charges on specific atoms. nih.govnih.gov These are often correlated with the electrophilicity and susceptibility to nucleophilic or electrophilic attack.

Hydrophobicity Descriptors: The octanol-water partition coefficient (log Kow or logP) is a measure of a compound's hydrophobicity and influences its partitioning in environmental and biological systems. nih.gov

Topological and Steric Descriptors: Molecular connectivity indices and shape indices that describe the size, shape, and branching of the molecule. sciengine.com

In the context of chemical reactivity, QSAR studies have shown that for many nitroaromatic compounds, toxicity and degradation rates are strongly correlated with electronic parameters like ELUMO, indicating that the compound's ability to accept an electron is a key factor. nih.gov For example, the reduction of aromatic nitro compounds by enzymes has been successfully modeled using a combination of topological indices and quantum molecular descriptors, with Mulliken charges being particularly significant. nih.gov Such models can be used to screen derivatives of 4-nitroguaiacol to predict their relative reactivity in various transformation processes, aiding in the assessment of their environmental impact without the need for extensive experimental testing.

Environmental Chemical Pathways and Atmospheric Significance

Atmospheric Formation Processes from Precursors

4-Nitroguaiacol (4NG) is not typically a primary emission in large quantities but is predominantly formed through the atmospheric transformation of precursor compounds. nih.gov Its presence in the atmosphere is strongly linked to emissions from biomass burning, which releases the necessary precursors and catalysts for its formation. nih.govcopernicus.org

The principal precursor for 4-Nitroguaiacol is guaiacol (B22219) (2-methoxyphenol), a volatile organic compound (VOC) released in significant amounts from the pyrolysis of lignin (B12514952) during biomass burning. acs.orgnih.govcopernicus.org Once in the atmosphere, gaseous guaiacol undergoes secondary reactions to form nitrated derivatives, including 4-Nitroguaiacol. nih.govacs.org

These transformations can occur through several pathways:

Daytime Photochemistry : The primary formation route involves the gas-phase oxidation of guaiacol initiated by hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx). copernicus.orgcopernicus.org This is a daytime process, as the main source of OH radicals in many environments is the photolysis of other compounds, such as nitrous acid (HONO), in sunlight. acs.orgnih.gov

Aqueous-Phase Reactions : Secondary formation also occurs in the atmospheric aqueous phase (e.g., in cloud or fog droplets), where dissolved precursors react. sdu.edu.cn

Dark Nitration : Research has also identified a potential pathway for the formation of nitroguaiacols in the dark. acs.orgnih.gov This mechanism, which can involve the direct reaction of guaiacol with HONO or NOx under dry conditions, is considered a minor contributor on a global scale but can be significant within plumes rich in both guaiacol and nitrogen species, such as smoke from smoldering wood. acs.org

A related and often dominant process in the photooxidation of guaiacol is the formation of 4-nitrocatechol (B145892). nih.govresearchgate.net This occurs when an OH radical adds to the carbon atom attached to the methoxy (B1213986) group of guaiacol (an ipso-addition), leading to the replacement of the methoxy group with a hydroxyl group and subsequent nitration. copernicus.orgcopernicus.org

Biomass burning is the most significant source of both primary nitrophenols and their precursors. nih.govsdu.edu.cnnih.gov Lignin, a major component of wood, breaks down during combustion to release large quantities of methoxyphenols, including guaiacol. acs.orgnih.govcopernicus.org

Direct Emissions : 4-Nitroguaiacol and other nitrophenols are directly emitted during the combustion process and have been identified as tracer compounds for biomass burning in atmospheric particulate matter. copernicus.orgresearchgate.net Laboratory studies of burning biomass, such as leaves, corn stalks, and wood, have confirmed these emissions. nih.gov The efficiency of these emissions is highly dependent on combustion conditions, with flaming phases producing significantly more nitrophenols relative to particulate matter mass than smoldering phases. nih.gov

Precursor Emissions : In addition to direct emissions, biomass burning is the primary source of gaseous guaiacol, which then acts as a precursor for the secondary formation of 4-Nitroguaiacol in the atmosphere as the smoke plume ages and mixes with ambient oxidants. nih.govacs.org Studies have shown that while direct emissions occur, secondary formation is a crucial contributor to the total ambient concentration of nitrophenols in regions impacted by biomass burning. nih.gov

Atmospheric Fate and Transport Mechanisms

Once formed, 4-Nitroguaiacol is a semi-volatile compound, meaning it partitions between the gas, particulate, and aqueous phases in the atmosphere. nih.gov This partitioning governs its transport and the primary mechanisms of its removal and degradation.

The aqueous phase, found in clouds, fog, and wet aerosols, is a critical environment for the transformation of 4-Nitroguaiacol.

Direct Photolysis : 4-Nitroguaiacol absorbs sunlight and can degrade directly, a process known as photolysis. nih.govfrontiersin.org Studies of this process in water under simulated sunlight show that it follows first-order kinetics at low concentrations. nih.govfrontiersin.org The calculated atmospheric lifetime for this process is on the order of several days (e.g., an experimental lifetime of 125 hours of illumination), which is long enough to permit long-range atmospheric transport. nih.govfrontiersin.org This longevity makes 4NG a potential tracer for aging biomass burning aerosols. nih.govfrontiersin.org

Indirect Photooxidation : 4-Nitroguaiacol also reacts rapidly with hydroxyl (OH) radicals dissolved in the aqueous phase. acs.org The reaction with OH is considered a dominant removal mechanism for many nitrophenols in cloud water. acs.orgresearchgate.net The aqueous-phase lifetime of nitroguaiacol with respect to OH oxidation is on the order of hours, making this a much faster sink than direct photolysis under sunlit, cloudy conditions. acs.org

Degradation Products and Their Environmental Chemical Implications

The atmospheric degradation of 4-Nitroguaiacol results in a variety of transformation products, each with its own environmental significance.

The degradation proceeds via several key reaction types:

Denitration : The removal of the nitro (-NO2) group is a common pathway in aqueous photolysis. frontiersin.org This can release reactive nitrogen species such as nitrogen monoxide (NO) and nitrous acid (HONO) back into the atmosphere. frontiersin.org

Hydroxylation : The addition of one or more hydroxyl (-OH) groups to the aromatic ring. nih.govfrontiersin.org

Nitration : The addition of another nitro group, which can lead to the formation of dinitrated products like 4,6-dinitroguaiacol. nih.govfrontiersin.org

Fragmentation and Oligomerization : The breakdown of the molecule into smaller, often more oxygenated compounds (carbon loss) or the combination of molecules to form larger oligomers (carbon gain). nih.govnih.govfrontiersin.org

The environmental implications of these processes are substantial:

Brown Carbon and Radiative Forcing : 4-Nitroguaiacol and many of its initial transformation products are strong absorbers of near-UV and visible light, classifying them as brown carbon (BrC). nih.govacs.orgnih.gov BrC contributes to atmospheric warming by absorbing solar radiation. The initial stages of degradation can sometimes lead to products that absorb light even more strongly (photo-enhancement), while further oxidation typically breaks the molecule down into non-absorbing fragments (photo-bleaching). acs.orgcityu.edu.hk

Secondary Organic Aerosol (SOA) Formation : The oxidation products of 4-Nitroguaiacol are generally less volatile than the parent compound and contribute to the formation and growth of secondary organic aerosol mass. acs.orgmdpi.com

Influence on Atmospheric Chemistry : The release of reactive nitrogen species like HONO during degradation has a significant impact. frontiersin.org HONO photolyzes readily to form OH radicals, the primary daytime oxidant in the troposphere, thereby influencing the atmospheric lifetime of numerous other pollutants. acs.orgmdpi.com

Deposition and Ecotoxicity : Through wet and dry deposition, 4-Nitroguaiacol and its degradation products are transferred from the atmosphere to terrestrial and aquatic ecosystems. nih.gov As nitrophenolic compounds, they are recognized as pollutants with potential phytotoxicity. nih.govresearchgate.net

Table of Mentioned Compounds

Role as Atmospheric Tracer Compounds

4-Nitroguaiacol and other related nitrated phenols serve as important atmospheric tracer compounds, particularly for identifying and apportioning the impact of biomass burning on air quality and atmospheric composition. Their utility as tracers stems from their specific origin from the atmospheric processing of biomass burning emissions.

The presence of 4-nitroguaiacol in atmospheric particulate matter is a strong indicator of the influence of smoke plumes. copernicus.orgnih.gov Since guaiacol is a specific product of lignin pyrolysis, its nitrated derivatives are not significantly formed from other anthropogenic or biogenic sources. This specificity allows scientists to distinguish the contribution of biomass burning from other pollution sources, such as fossil fuel combustion.

Researchers utilize the measured concentrations of 4-nitroguaiacol, often in conjunction with other biomass burning tracers like levoglucosan, to track the transport and chemical evolution of smoke plumes over long distances. nih.gov The relative abundance of different nitrated phenols and their ratios to other organic aerosol components can provide insights into the age and processing of the biomass burning aerosol.

The table below presents a summary of research findings on the atmospheric concentrations of 4-nitroguaiacol and other nitrated phenols in various environments, highlighting their use as biomass burning tracers.

| Location/Study | Environment | 4-Nitroguaiacol Concentration (ng/m³) | Other Nitrated Phenols Detected | Key Findings |

| Mount Tai, China sdu.edu.cn | Mountain/Cloud events | Particulate: Seasonal average of total nitrated phenols 7.3–27.1 ng/m³ | 4-Nitrophenol (B140041), 2,4-Dinitrophenol, Nitrosalicylic acids | Significant contribution from both primary emissions and secondary formation. |

| Hong Kong ugent.be | Urban | Lower than rural areas, transported from regional biomass burning | 4-Nitrocatechol, Methyl-nitrocatechols, Nitrophenols | NACs were mainly associated with aged biomass burning particles. |

| Detling, UK acs.org | Rural | Total nitrophenols <1 to 98 ng/m³ (mean 20 ng/m³) | 4-Nitrocatechol, 4-Nitrophenol, Nitrosyringol | Significant contribution from biomass burning with an estimated emission factor. |

| Northern China researchgate.net | Urban and Rural | Winter (urban): 48.4 ng/m³ (total NPs); Summer: 2.5-9.8 ng/m³ | Nitrosalicylic acids | Coal combustion was a major source in winter, with secondary formation significant in remote areas. |

| Winter Fog Event sdu.edu.cn | Polluted Atmosphere | 4-Nitrophenol was a major component | 2-Methyl-4-nitrophenol, 2,6-Dimethyl-4-nitrophenol | Increased concentrations of some nitrophenols during foggy days. |

Analytical Methodologies for Environmental and Chemical Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Nitroguaiacol from intricate mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each offering distinct advantages depending on the analyte's properties and the research objective.

HPLC is a primary tool for the quantitative analysis of 4-Nitroguaiacol in aqueous samples. Its applicability is demonstrated in studies monitoring the compound's concentration over time, such as in phytotoxicity and degradation experiments. For instance, the decay of 4-Nitroguaiacol (4NG) in exposure solutions has been successfully monitored using HPLC, showing a decrease in its concentration over a week-long period. researchgate.net In these studies, a peak corresponding to 4NG was observed at a retention time of approximately 6.5 minutes, while a new peak appearing at 6.2 minutes was identified as a transformation product, 4-nitrosyringol (4NS). researchgate.net

Reverse-phase (RP) HPLC is a common mode for separating nitrophenolic compounds. nih.gov Isocratic elution with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is often employed for the separation of compounds like 4-nitrophenol (B140041). sielc.com For simultaneous analysis of 4-nitrophenol (PNP) and its metabolites, such as 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (B86663) (PNP-S), an isocratic ion-pair RP-HPLC method with UV-Vis detection has been developed. nih.gov This method utilizes a C18 column and a mobile phase of methanol (B129727) and a citrate (B86180) buffer containing tetrabutylammonium (B224687) bromide (TBAB) as an ion-pairing agent to achieve baseline separation. nih.gov

Table 1: HPLC Conditions for Analysis of 4-Nitroguaiacol and Related Compounds

| Analyte | Column | Mobile Phase | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| 4-Nitroguaiacol (4NG) | Not Specified | Not Specified | UV-Vis | ~6.5 | researchgate.net |

| 4-Nitrophenol (PNP) | C18 | Methanol-0.01 M Citrate Buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB | UV-Vis (290 nm) | Not specified (k=2.51) | nih.gov |

| 4-Nitrophenyl β-glucuronide (PNP-G) | C18 | Methanol-0.01 M Citrate Buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB | UV-Vis (290 nm) | Not specified (k=0.86) | nih.gov |

| 4-Nitrophenyl sulfate (PNP-S) | C18 | Methanol-0.01 M Citrate Buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB | UV-Vis (290 nm) | Not specified (k=3.42) | nih.gov |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile nitroaromatic compounds. nih.govtandfonline.com EPA Method 8091, for example, provides GC conditions for detecting nitroaromatics at parts-per-billion (ppb) concentrations in water and soil. epa.gov This method typically uses wide-bore capillary columns with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), which are highly sensitive to nitro-containing compounds. epa.gov

For the trace-level determination of nitroaromatics, GC coupled with a pyrolysis-chemiluminescent detector, such as a Thermal Energy Analyzer (TEA), offers high selectivity for compounds that release nitric oxide (NO) upon pyrolysis. acs.org While initially developed for nitrosamines, this technique has been adapted for nitroaromatics, though their molar response can be lower under standard conditions. acs.org A newer method, solvating gas chromatography (SGC), has shown promise for the rapid separation of nitroaromatic compounds by using a mobile phase like supercritical CO2, which offers improved speed over conventional GC. tandfonline.comtandfonline.com

Table 2: General Gas Chromatography (GC) Conditions for Nitroaromatic Compounds

| Technique | Column Type | Detector | Key Application | Reference |

|---|---|---|---|---|

| GC | Wide-bore capillary (e.g., DB-5, DB-1701) | Electron Capture (ECD), Nitrogen-Phosphorus (NPD) | Detection of ppb concentrations in environmental samples. | epa.gov |

| GC-TEA | 1.8 m x 2.0 mm i.d. packed column | Pyrolysis/Chemiluminescence (TEA Analyzer) | Selective determination of NO-releasing compounds. | acs.org |

| Solvating GC (SGC) | Packed column (e.g., ODS) | Flame Ionization (FID), TEA | Rapid separation of energetic compounds. | tandfonline.comtandfonline.com |

Spectrophotometric Quantification Methods for Nitro Compounds

Spectrophotometry offers a simple and cost-effective method for the quantification of nitro compounds. These methods are often based on the reduction of the nitro group to a primary amine, followed by a color-forming reaction. rsc.orgpsu.edu A common procedure involves reducing the aromatic nitro compound with a reducing agent like zinc dust and hydrochloric acid (Zn/HCl). psu.edu The resulting primary aromatic amine is then diazotized with sodium nitrite (B80452) in an acidic medium. The diazonium salt is subsequently coupled with a chromogenic reagent, such as ethyl acetoacetate (B1235776) or N-(1-naphthyl)ethylenediamine, in an alkaline medium to produce a stable, colored azo dye. rsc.orgpsu.edu The absorbance of the resulting solution is measured at its maximum wavelength (λmax), and the concentration of the original nitro compound is determined from a calibration curve.

4-Nitroguaiacol potassium salt hydrate (B1144303) itself is utilized in spectrophotometric methods for the detection and quantification of nitro compounds, highlighting its role as a standard or reference material in analytical chemistry. chemimpex.com The inherent absorbance of the nitro functional group, particularly in the vacuum UV region (120–200 nm), has also been systematically studied, showing that the absorption maximum is highly dependent on the molecular structure. iu.edu

Table 3: Principles of Spectrophotometric Determination of Nitro Compounds

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| 1. Reduction | Zn/HCl | Reduction of the nitro group (-NO₂) to a primary amine (-NH₂). | rsc.orgpsu.edu |

| 2. Diazotization | Sodium Nitrite (NaNO₂), HCl | Conversion of the primary amine to a diazonium salt (-N₂⁺). | rsc.orgpsu.edu |

| 3. Coupling | Ethyl acetoacetate, Sodium Hydroxide (NaOH) | Formation of a colored azo compound for spectrophotometric measurement. | rsc.orgpsu.edu |

Hyphenated Techniques for Complex Mixture Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the characterization of complex mixtures containing 4-Nitroguaiacol and its transformation products. ijpsjournal.comspringernature.comresearchgate.net The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for identifying unknown compounds formed during degradation studies. nih.govfrontiersin.org

In studies of the aqueous photolysis of 4-Nitroguaiacol (4NG), HPLC coupled with a mass spectrometer using electrospray ionization (ESI) in negative polarity [(−)ESI] was used to separate and identify photo-formed products. nih.govfrontiersin.org Tandem MS (MS/MS) experiments were performed to obtain fragmentation patterns, which helped in elucidating the structures of the products. For example, during the photolysis of 4NG, products such as 4-nitrocatechol (B145892) and dinitroguaiacol were identified by their specific mass-to-charge ratios (m/z) and fragmentation patterns. nih.govfrontiersin.org This approach allows for the unequivocal identification of transformation pathways, including denitration, hydroxylation, and further nitration. nih.govfrontiersin.org

Table 4: Products of 4-Nitroguaiacol (4NG) Photolysis Identified by HPLC-MS/MS

| Identified Product | Molecular Ion (m/z) | Key Fragmentation Characteristics | Observed Transformation Pathway | Reference |

|---|---|---|---|---|

| 4-Nitrocatechol (4NC) | 154 | Neutral losses of NO (m/z 124) and OH (m/z 107) | Hydroxylation | nih.govfrontiersin.org |

| Dinitroguaiacol | Not Specified | Identified as a photolysis product | Nitration | frontiersin.org |

Isotope Analysis for Source Apportionment and Degradation Studies

Compound-Specific Isotope Analysis (CSIA) is a sophisticated technique used to investigate the source and degradation pathways of environmental contaminants, including nitroaromatic compounds. dtic.mil This method measures the subtle changes in the stable isotope ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) of a compound as it undergoes transformation. dtic.milnih.gov These changes, known as isotope fractionation, are often characteristic of a specific reaction mechanism.